molecular formula C27H30ClN3O2 B485774 4-tert-butylphenyl 3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-pyridinyl ether CAS No. 497060-69-2

4-tert-butylphenyl 3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-pyridinyl ether

Cat. No.: B485774
CAS No.: 497060-69-2
M. Wt: 464g/mol
InChI Key: LURMWNPTUURFEP-UHFFFAOYSA-N
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Description

4-tert-butylphenyl 3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-pyridinyl ether is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a tert-butylphenyl group, a chloromethylphenyl group, and a piperazinylcarbonyl group linked to a pyridinyl ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylphenyl 3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-pyridinyl ether typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reactants, selective catalysts, and incorporating purification steps to remove impurities .

Chemical Reactions Analysis

Types of Reactions

4-tert-butylphenyl 3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-pyridinyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

4-tert-butylphenyl 3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-pyridinyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butylphenyl 3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-pyridinyl ether involves its interaction with specific molecular targets and pathways. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[2-(4-tert-butylphenoxy)pyridin-3-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN3O2/c1-19-7-10-21(28)18-24(19)30-14-16-31(17-15-30)26(32)23-6-5-13-29-25(23)33-22-11-8-20(9-12-22)27(2,3)4/h5-13,18H,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURMWNPTUURFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N=CC=C3)OC4=CC=C(C=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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